molecular formula C16H18ClN3O2S B3037383 2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole CAS No. 477872-52-9

2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole

Cat. No. B3037383
CAS RN: 477872-52-9
M. Wt: 351.9 g/mol
InChI Key: MAAFYYHIGLBPFM-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a chlorophenyl group, an isopropylamino group, and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chlorophenyl group, and the isopropylamino group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is often involved in nucleophilic addition reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution .

Scientific Research Applications

Reactivity and Structural Analysis

  • A study explored the reactivity of a related compound, demonstrating the transformation and structural determination through various spectroscopic methods and crystal structure analysis (Andreani et al., 1997).
  • Another research focused on the structural characterization of similar compounds, highlighting their crystalline properties and molecular conformations (Kariuki et al., 2021).

Chemical Transformations and Synthesis

  • The transformation of similar thiazole derivatives under specific conditions was studied, providing insights into chemical reactions and new molecular structures (Spinelli et al., 1992).
  • Research on the synthesis of related thiazole derivatives revealed various heterocyclic compounds, expanding the understanding of chemical syntheses and reactions (Sun et al., 2001).

Molecular Dynamics and Theoretical Studies

  • Theoretical studies using quantum chemical and molecular dynamics simulations were conducted on thiazole derivatives, providing insights into their interaction with metal surfaces and predicting corrosion inhibition performances (Kaya et al., 2016).

Potential Pharmacological Applications

  • Some thiazole derivatives have been identified for their potential pharmacological applications, such as cardioprotective activities, suggesting the possibility of medical applications for similar compounds (Drapak et al., 2019).
  • Another study synthesized and evaluated thiazoles targeting flavivirus envelope proteins, indicating potential antiviral applications (Mayhoub et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its biological activity or its potential use in materials science .

properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-9(2)18-16(21)22-20-11(4)14-10(3)19-15(23-14)12-5-7-13(17)8-6-12/h5-9H,1-4H3,(H,18,21)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAFYYHIGLBPFM-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC(C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
Reactant of Route 6
2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.